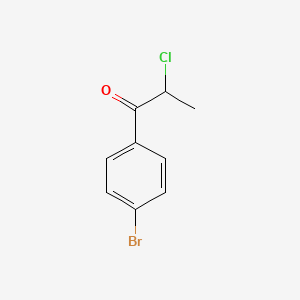

1-(4-Bromophenyl)-2-chloropropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

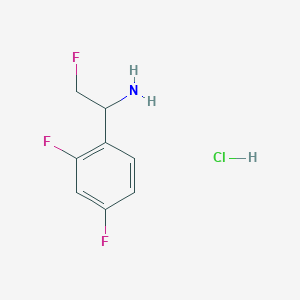

“1-(4-Bromophenyl)-2-chloropropan-1-one” is a chemical compound. It is also known as “4’-Bromoacetophenone” or "Ethanone, 1-(4-bromophenyl)-" . The molecular weight of this compound is 213.071 .

Synthesis Analysis

The synthesis of “1-(4-Bromophenyl)-2-chloropropan-1-one” and similar compounds has been discussed in several studies . For instance, one method involves the use of bromine and mercuric oxide . Another approach involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)-2-chloropropan-1-one” can be represented by the formula C9H9BrO . More detailed structural information may be available in specialized databases or scientific literature .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromophenyl)-2-chloropropan-1-one” are complex and can vary depending on the conditions and reactants used . For example, it can undergo reactions such as electrophilic aromatic substitution .科学的研究の応用

Nonlinear Optical Properties

(Shkir et al., 2019) explored the linear, second, and third-order nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-2-chloropropan-1-one, revealing potential applications in semiconductor devices. These compounds demonstrated considerable electron transfer integrals, suggesting their utility as electron transport materials in organic semiconductor devices.

Anticancer Potential

Research on apoptosis inducers (Zhang et al., 2005) identified a series of compounds related to 1-(4-Bromophenyl)-2-chloropropan-1-one with significant activity against breast and colorectal cancer cell lines, presenting a method to discover potential anticancer agents and their molecular targets.

Enzymatic Reactions

(Wang et al., 2003) investigated the reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates, including derivatives of 1-(4-Bromophenyl)-2-chloropropan-1-one, providing insights into enzymatic mechanisms and potential environmental detoxification processes.

Carbonic Anhydrase Inhibition

A study by (Boztaş et al., 2015) on dimethoxybromophenol derivatives incorporating cyclopropane moieties, including structures similar to 1-(4-Bromophenyl)-2-chloropropan-1-one, revealed their effectiveness as inhibitors of carbonic anhydrase isoenzymes, which could have implications for medical applications in managing conditions like glaucoma, epilepsy, and mountain sickness.

Phase-Transfer Catalysis

(Balcerzak & Jończyk, 1991) developed a synthesis method for gem-bromochlorocyclopropanes via phase-transfer catalysis, demonstrating the versatility of 1-(4-Bromophenyl)-2-chloropropan-1-one in synthetic chemistry for producing structurally complex molecules efficiently.

特性

IUPAC Name |

1-(4-bromophenyl)-2-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLIUMZBOPOTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-chloropropan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

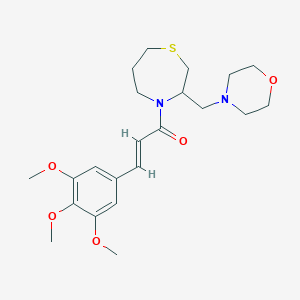

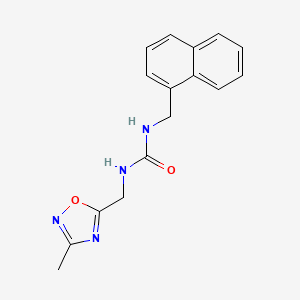

![8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834658.png)

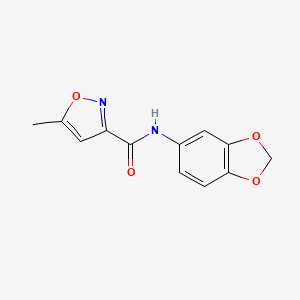

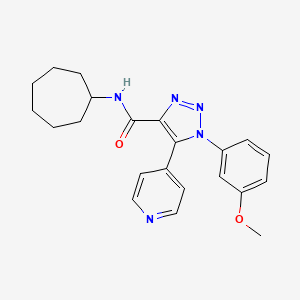

![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)

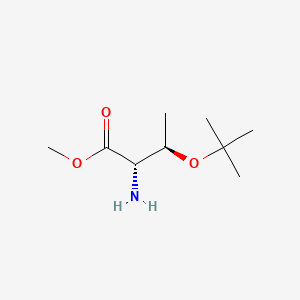

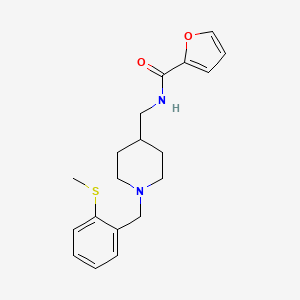

![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)

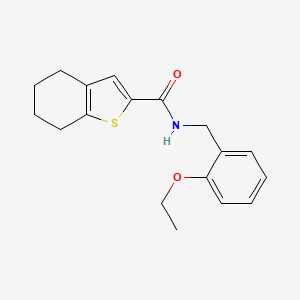

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)